molecular formula C8H7N3O3 B3223788 Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1224944-45-9

Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3223788
CAS No.: 1224944-45-9
M. Wt: 193.16 g/mol
InChI Key: QCTSIBHHYAEQFW-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-45-9) is a high-purity chemical building block for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant versatility and broad biological activity profile . The rigid, planar fused bicyclic system serves as an excellent template for constructing diverse chemical libraries aimed at developing new therapeutic agents . The primary research value of this compound lies in its potential as a key synthetic intermediate for the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds with potent protein kinase inhibitor activity, playing a critical role in inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers . Its structure allows for extensive functionalization at various positions, enabling researchers to fine-tune electronic properties, lipophilicity, and molecular conformation to enhance binding affinity to specific enzymatic targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . This compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-4-9-11-3-2-6(12)10-7(5)11/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTSIBHHYAEQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NC(=O)C=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728726
Record name Methyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224944-45-9
Record name Methyl 4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224944-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylate.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

MHP has a wide range of applications across different fields:

Chemistry

  • Building Block for Synthesis : MHP serves as a critical intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with tailored properties for specific applications.

Biology

  • Enzyme Inhibition : Research indicates that MHP can act as an enzyme inhibitor, interacting with specific molecular targets to modulate biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation .
  • Biological Pathways : MHP is being investigated for its role in various cellular processes, including apoptosis and signal transduction pathways.

Medicine

  • Anticancer Properties : MHP has shown potential as an anticancer agent in preclinical studies. Its ability to inhibit specific enzymes linked to tumor growth positions it as a candidate for further drug development .
  • Antiviral and Anti-inflammatory Effects : The compound's biological activity extends to antiviral and anti-inflammatory properties, making it a versatile candidate for therapeutic applications.

Industry

  • Material Science : MHP is utilized in developing materials with unique photophysical properties, which can be applied in optoelectronic devices and sensors .

Case Studies

Case Study 1: Anticancer Activity
In a study published in MDPI, derivatives of MHP were tested against various cancer cell lines. Results indicated significant inhibition of cell growth at low micromolar concentrations, suggesting that modifications to the MHP structure could enhance its efficacy as an anticancer agent .

Case Study 2: Enzyme Inhibition
A high-throughput screening campaign identified N-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as promising enzyme inhibitors. Subsequent studies demonstrated that these compounds effectively inhibited target enzymes involved in cancer metabolism, highlighting the potential of MHP derivatives in drug design strategies .

Mechanism of Action

The mechanism of action of Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to the modulation of various biological processes, such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural variations among pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives include:

  • Ester substituents : Methyl vs. ethyl esters influence metabolic stability and reactivity. Methyl esters hydrolyze faster than ethyl esters, impacting in vivo half-life .
  • Position 5 substituents: Hydroxyl, amino, or halogen groups modulate electronic effects and binding interactions. For example, 5-hydroxyl derivatives exhibit tautomerism (keto-enol forms), affecting solubility and reactivity .
  • Position 7 substituents : Aromatic or alkyl groups (e.g., trifluoromethyl, difluoromethyl) enhance lipophilicity and target affinity .

Stability and Reactivity

Compound Stability Profile Reactivity Notes
Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate Prone to ester hydrolysis under alkaline conditions, forming decarboxylated byproducts . The hydroxyl group enables SNAr reactions for introducing amines or halogens .
Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate More hydrolytically stable than methyl esters but still susceptible to decarboxylation . Used as an intermediate for amide coupling (e.g., HATU-mediated reactions) .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Enhanced stability due to electron-withdrawing Cl substituents; resistant to hydrolysis . Chlorine atoms facilitate cross-coupling reactions for further functionalization .
Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate High lipophilicity improves membrane permeability; difluoromethyl group reduces metabolic oxidation . The phenyl group at position 5 enhances π-π stacking in kinase binding pockets .

Key Research Findings

  • Hydrolysis Challenges : Both methyl and ethyl esters undergo rapid decarboxylation under alkaline conditions, limiting their utility as direct drug candidates. Acidic conditions favor ester stability but reduce reaction yields .
  • SAR Insights :
    • Replacing esters with amides improves metabolic stability (e.g., microsomal t₁/₂ increased from 0.5 h to >4 h) and kinase inhibitory potency .
    • Substituents at position 7 (e.g., difluoromethyl) enhance selectivity for B-Raf over other kinases by occupying hydrophobic pockets .

Biological Activity

Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of pyrazole derivatives with different carbonyl compounds. The synthesis typically involves heating pyrazole with carboxylic acids under reflux conditions in a suitable solvent like methanol, yielding the desired product with moderate to high yields (approximately 32% in some cases) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have demonstrated significant antibacterial effects against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism behind this activity is believed to involve the inhibition of bacterial biofilm formation and quorum sensing .

CompoundActivity TypeTarget Organisms
This compoundAntibacterialS. aureus, P. aeruginosa
Other derivativesAntifungalVarious fungi

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential . It has shown promise in inhibiting viral replication in vitro, particularly against Hepatitis C Virus (HCV) and other viral pathogens. The antiviral mechanism may involve interference with nucleotide biosynthesis pathways crucial for viral replication .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro studies indicate that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Study on Antibacterial Activity : A study conducted by researchers assessed the antibacterial efficacy of various pyrazolo derivatives against clinical isolates. This compound exhibited significant bactericidal effects comparable to standard antibiotics like erythromycin .
  • Antiviral Mechanism Exploration : Research exploring the antiviral mechanisms revealed that the compound inhibits key enzymes involved in nucleotide synthesis, thereby limiting viral replication .
  • Anti-inflammatory Evaluation : In a controlled study on inflammatory markers in cell cultures, this compound effectively reduced levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying regiochemistry and substituent positions. For example, anti/syn configurations in reduced derivatives are distinguished via coupling constants and NOE correlations .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguities in tautomerism or stereochemistry. Ethyl 7-phenyl-5-p-tolyl derivatives have been structurally validated this way .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for intermediates with labile groups like Boc-protected amines .

How can researchers optimize reaction conditions to address low yields in pyrazolo[1,5-a]pyrimidine cyclocondensation?

Advanced Research Question
Key factors include:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while aqueous ethanol mixtures enhance reaction rates via ultrasonic cavitation .
  • Catalyst Selection : NaF-alumina accelerates chalcone cyclocondensation by activating carbonyl groups, whereas Lewis acids like ZnCl2_2 may stabilize transition states in enamine formations .
  • Temperature Control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates, such as hydrazine-derived precursors .

What challenges arise in characterizing dearomatized pyrazolo[1,5-a]pyrimidine derivatives, and how are they resolved?

Advanced Research Question
Dearomatization via reduction (e.g., NaBH4_4) produces diastereomers (syn/anti) that are challenging to separate. NMR-based strategies, such as 1^1H-1^1H COSY and NOESY, differentiate these configurations. For instance, ethyl 5,7-dimethyl derivatives exhibit distinct splitting patterns for anti-isomers (e.g., J = 2.1 Hz for H5-H7) versus syn-isomers (J = 5.3 Hz) . Chromatographic resolution using chiral columns or recrystallization in ethanol further isolates enantiomers .

How is this compound utilized in medicinal chemistry for target identification?

Advanced Research Question
this compound serves as a scaffold for kinase inhibitors. Virtual docking studies (e.g., against AKT/mTOR) leverage its planar core for π-π stacking in ATP-binding pockets. Substituents like trifluoromethyl or pyridyl groups enhance binding affinity by forming hydrogen bonds with catalytic lysine residues . Derivatives are screened via QSAR models to predict bioactivity, optimizing substituent effects on IC50_{50} values .

What computational methods aid in predicting the reactivity of this compound in substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations model nucleophilic attack at the 3-carboxylate group. Fukui indices identify electrophilic centers, while molecular dynamics simulations predict solvent effects on transition states. For example, the cyano group at position 6 increases electrophilicity at C3, favoring SNAr reactions with amines .

How do researchers reconcile contradictory data in regioselective functionalization studies?

Advanced Research Question
Discrepancies often stem from competing reaction pathways (e.g., C5 vs. C7 substitution). Controlled experiments with isotopic labeling (e.g., 13^{13}C at C5) track regioselectivity via 13^13C NMR . Kinetic studies under varying pH and temperature conditions reveal dominant mechanisms (e.g., acid-catalyzed enolization directing substitution to C7) .

What role does this compound play in PROTAC development for targeted protein degradation?

Advanced Research Question
As a linker core, its rigidity and solubility balance enable ternary complex formation between E3 ligases and target proteins. Ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl) derivatives are conjugated to ligands like pomalidomide, optimizing proteasome-mediated degradation efficiency . SPR assays validate binding kinetics, while Western blotting quantifies degradation efficacy (DC50_{50} values) .

What strategies mitigate byproduct formation during ester hydrolysis to carboxylic acids?

Advanced Research Question
Controlled hydrolysis using LiOH·H2_2O in THF/water (1:1) at 0°C prevents overhydrolysis of sensitive substituents (e.g., tert-butyl carbamates). Monitoring via TLC (eluent: ethyl acetate/hexane, 3:7) ensures selective cleavage of methyl esters without affecting Boc groups .

How are spectroscopic databases utilized to validate novel derivatives of this compound?

Advanced Research Question
Cross-referencing with databases like Reaxys or SciFinder® confirms novelty by comparing NMR shifts and IR stretches. For example, a methyl ester carbonyl peak at 170.5 ppm (δC_{C}) distinguishes it from ethyl analogs (δC_{C} ≈ 169.8 ppm) . Machine learning tools (e.g., Chemprop) predict unrecorded spectral data for unsynthesized analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
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